Naringenin 5-beta-D-Glucoside

Description

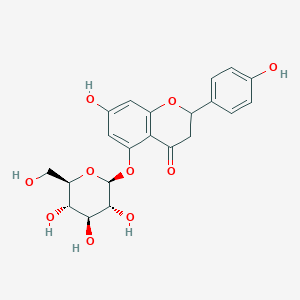

Naringenin 5-beta-D-glucoside is a flavanone glycoside derived from naringenin, a bioactive flavonoid found in citrus fruits and other plants. Glycosylation at the 5-position with a beta-D-glucose moiety distinguishes it from other naringenin derivatives. This structural modification influences its solubility, bioavailability, and biological activity, making it a compound of interest in pharmacology and nutraceutical research.

Properties

Molecular Formula |

C21H22O10 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-6,13,16,18-24,26-28H,7-8H2/t13?,16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

MFQIWHVVFBCURA-LKBAIHPRSA-N |

SMILES |

C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

Isomeric SMILES |

C1C(OC2=C(C1=O)C(=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Naringenin 5-beta-D-Glucoside can be synthesized through a series of chemical reactions involving flavonoid precursors and glycosylation agents. The synthetic route typically involves the use of naringenin and hexose as starting materials. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the glycosylation process. Industrial production methods may involve the extraction of salipurposid from plant sources using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Structural Context and Glycosylation

Naringenin-5-beta-D-glucoside would consist of the naringenin backbone () with a β-D-glucose moiety attached at the 5-position. This contrasts with naringin , where the disaccharide neohesperidose (rhamnose + glucose) is attached at the 7-position . Glycosylation typically alters solubility, bioavailability, and metabolic pathways compared to the aglycone.

Key Structural Features:

| Property | Naringenin (Aglycone) | Naringenin-5-Glucoside (Hypothetical) |

|---|---|---|

| Glycosylation Site | None | 5-OH position |

| Solubility | Low (hydrophobic) | Increased (due to glucose) |

| Metabolic Stability | Rapid conjugation | Likely delayed hydrolysis |

Hydrolytic Reactions

Glycosides like naringin undergo enzymatic hydrolysis via naringinase , which cleaves sugar moieties. For example:

Similarly, naringenin-5-glucoside would likely be hydrolyzed by β-glucosidases or specific gut microbiota enzymes to release naringenin and glucose . The rate of hydrolysis depends on:

-

Steric hindrance : The 5-position may offer less steric hindrance than the 7-position (as in naringin), potentially increasing susceptibility to enzymatic cleavage.

-

Enzyme specificity : β-glucosidases in the liver and intestines preferentially target β-1,4 glycosidic bonds.

Biosynthetic Pathways

Naringenin is synthesized via the phenylpropanoid pathway , with chalcone synthase (CHS) as the key enzyme . Glycosylation occurs post-aglycone synthesis through UDP-glucosyltransferases (UGTs). For 5-beta-D-glucoside:

-

UGT specificity : UGTs typically transfer glucose to hydroxyl groups at specific positions (e.g., 7-OH in naringin).

-

Regiospecificity : Engineering UGTs or plant metabolic pathways could enable 5-OH glycosylation, though this is not naturally reported in citrus species.

Bioactivity and Metabolic Interactions

While direct studies on naringenin-5-glucoside are absent, its structural analogs suggest:

-

AMPK activation : Naringenin glycosides enhance glucose uptake via AMPK phosphorylation (Thr172) and GSK3β inhibition (Ser9) .

-

Molecular docking : The glucose moiety in naringin increases binding affinity to AMPK’s γ-subunit compared to naringenin . This implies that 5-glucoside derivatives may similarly modulate metabolic enzymes.

Chemical Stability and Reactivity

-

pH sensitivity : Under acidic conditions (e.g., gastric fluid), glycosides may undergo partial hydrolysis.

-

Oxidation : The catechol group in naringenin’s B-ring is prone to oxidation, forming quinones. Glycosylation at the 5-OH could protect this site, altering redox behavior.

Synthetic Routes (Hypothetical)

Synthesizing naringenin-5-beta-D-glucoside would require:

-

Protecting group strategies : Blocking reactive sites (e.g., 7-OH) to direct glycosylation to the 5-OH.

-

Koenigs-Knorr reaction : Using a glycosyl bromide donor and silver oxide catalyst.

Scientific Research Applications

Naringenin 5-beta-D-Glucoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of flavonoid glycosides in various chemical reactions.

Biology: this compound is studied for its allelopathic properties, which can influence the growth and development of neighboring plants.

Medicine: Research is ongoing to explore its potential antioxidant and anti-inflammatory properties, which could have therapeutic applications.

Industry: This compound is investigated for its potential use in developing natural herbicides and pesticides due to its allelopathic effects

Mechanism of Action

The mechanism of action of salipurposid involves its interaction with various molecular targets and pathways As a polyphenolic compound, it can scavenge free radicals and reduce oxidative stressThe exact molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

Structural Differences and Glycosylation Patterns

The position and type of glycosylation significantly affect the properties of naringenin derivatives. Key structural analogs include:

Physicochemical Properties

- Solubility : Glycosylation generally increases water solubility. This compound and Prunin (7-O-glucoside) exhibit higher solubility than aglycone naringenin .

- Stability : C-glycosides (e.g., Naringenin-6-C-glucoside) are more resistant to enzymatic hydrolysis than O-glycosides like naringin or Prunin .

- Chromatographic Behavior: Naringenin and its glycosides show distinct retention times in HPLC. For instance, naringenin chalcone (a precursor) is separable via specific eluents, while hesperetin (structurally similar) requires methanol-based eluents for resolution .

Bioavailability and Metabolism

- Absorption : Quercetin glycosides are absorbed via hexose transporters, suggesting similar mechanisms for naringenin glucosides. However, 5-beta-D-glucoside may face different enzymatic hydrolysis rates compared to 7-O-glucosides .

- Hydrolysis : Beta-glucosidases in the intestine and kidney hydrolyze O-glucosides (e.g., naringin to prunin), releasing aglycone naringenin. C-glycosides remain intact, prolonging their circulation .

- Active Transport : P-glycoprotein involvement in naringenin transport suggests glycosides may interact with efflux pumps, altering bioavailability .

Key Research Findings

- Structural-Activity Relationship : The 5-O-glycosylation in this compound may confer unique stability and absorption profiles compared to 7-O-glucosides like Prunin or neohesperidosides like naringin .

- Metabolic Fate : Unlike pyridoxine glucoside (a vitamin B-6 analog), naringenin glucosides are hydrolyzed more efficiently in the intestine, releasing bioactive aglycones .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Naringenin 5-beta-D-Glucoside, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves enzymatic glycosylation or chemical coupling using activated sugar donors. Purity optimization requires HPLC purification coupled with nuclear magnetic resonance (NMR) for structural validation. Reproducibility hinges on strict control of reaction conditions (e.g., pH, temperature) and post-synthesis characterization via mass spectrometry (MS) and high-resolution NMR .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For tissue samples, homogenization followed by solid-phase extraction (SPE) and reverse-phase chromatography minimizes matrix interference. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) improve accuracy .

Q. What are the primary metabolic pathways of this compound, and how do inter-species differences impact extrapolation to human models?

- Methodological Answer : Use in vitro hepatocyte models or microsomal assays to identify phase I/II metabolism. Comparative studies across species (e.g., rodents vs. human liver S9 fractions) should employ metabolomic profiling (UHPLC-QTOF-MS) to detect species-specific glucuronidation or sulfation patterns .

Advanced Research Questions

Q. How can contradictory findings between in vitro antioxidant activity and in vivo bioavailability of this compound be resolved?

- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution-metabolism-excretion (ADME) dynamics. Pair with gut microbiota analysis (16S rRNA sequencing) to assess microbial deglycosylation rates, which may explain bioavailability discrepancies. Dose-response studies in germ-free vs. conventional animal models can isolate microbial contributions .

Q. What experimental designs are optimal for elucidating the multi-target mechanisms of this compound in chronic inflammatory diseases?

- Methodological Answer : Employ network pharmacology approaches (e.g., STRING database) to map protein-protein interaction networks. Validate hypotheses using CRISPR-Cas9 knockouts of candidate targets (e.g., NF-κB, STAT3) in cell lines. For in vivo validation, use transgenic murine models with tissue-specific reporter systems (e.g., luciferase-tagged NF-κB) .

Q. How do structural modifications of this compound influence its pharmacokinetic and pharmacodynamic properties?

- Methodological Answer : Synthesize analogs with variations in glycosidic linkage (e.g., α vs. β configuration) or aglycone hydroxylation. Compare ADME profiles using Caco-2 cell monolayers for permeability assays and cytochrome P450 inhibition screens. Molecular dynamics simulations can predict binding affinities to targets like COX-2 or MAPK .

Q. What strategies mitigate batch-to-batch variability in this compound bioactivity studies?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring. Use orthogonal analytical methods (e.g., NMR, X-ray crystallography) for batch characterization. Include positive controls (e.g., reference inhibitors) and standardized cell viability assays (MTT/XTT) to normalize bioactivity data .

Guidance for Research Question Formulation

- Framework Integration : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For mechanistic studies, use PICO (Population: cell/animal models; Intervention: compound dosage; Comparison: controls/analogs; Outcome: target modulation) .

- Data-Driven Refinement : Pilot studies with small sample sizes (n=3–5) can identify technical pitfalls (e.g., compound stability in media). Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Note : Avoid over-reliance on single-source data; synthesize findings from multiple methodologies (e.g., omics, kinetics) to address complexity . For reproducibility, adhere to the ARRIVE guidelines in animal studies and provide raw data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.